molecular formula C33H40O19 B606719 Clitorin CAS No. 55804-74-5

Clitorin

Cat. No.: B606719
CAS No.: 55804-74-5
M. Wt: 740.7 g/mol
InChI Key: WRXVPTMENPZUIZ-NUKPRWIMSA-N
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Description

Clitorin is a flavonoid compound found in various plants, including Carica papaya (papaya) and Clitoria ternatea (butterfly pea). It is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and hepatoprotective effects . This compound has garnered attention in scientific research due to its promising applications in treating metabolic diseases and its potential use in various industries.

Mechanism of Action

Target of Action

Clitorin, a flavonoid compound of Papaya, primarily targets several key proteins involved in lipid metabolism and fatty acid oxidation . These include sterol regulatory element-binding protein 1 (SREBP1) , peroxisome proliferator-activated receptor γ (PPARγ) , CCAAT/enhancer binding protein α (C/EBPα) , liver X receptor (LXR) , acetyl-CoA carboxylase (ACC) , peroxisome proliferator-activated receptor α (PPARα) , carnitine palmitoyltranserase-1 (CTP-1) , and adenosine monophosphate-activated protein kinase (AMPK) .

Mode of Action

This compound interacts with its targets to regulate lipid metabolism and fatty acid oxidation . It decreases the expression of SREBP1, PPARγ, and C/EBPα, which are involved in lipogenesis . Additionally, it reduces the mRNA levels of LXR and ACC, while enhancing the mRNA levels of PPARα, CTP-1, and AMPK in the liver . These changes result in decreased lipogenesis and increased fatty acid oxidation .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve lipid metabolism and fatty acid oxidation . By decreasing the expression of lipogenic proteins and increasing the expression of proteins involved in fatty acid oxidation, this compound helps to reduce lipid accumulation in the liver .

Pharmacokinetics

It is known that this compound is administered orally in animal models

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in body weight gain and hepatic steatosis symptoms in Western Diet-induced mice . It also significantly impedes lipid accumulation in oleic acid-induced HepG2 cells .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, its efficacy in reducing hepatic steatosis has been demonstrated in a Western Diet-induced mouse model This suggests that dietary factors can influence the action, efficacy, and stability of this compound

Future Directions

Future research could focus on further understanding the mechanisms of Clitorin by inhibiting/silencing AMPK in vivo and in vitro model, to fully understand its action on regulation of lipolysis and lipogenesis in NAFLD . Overall, this compound can be a potentially efficacious candidate for NAFLD management .

Biochemical Analysis

Biochemical Properties

Clitorin interacts with various enzymes, proteins, and other biomolecules. It has been found to influence acetylcholine content and acetylcholinesterase activity in rats . The nature of these interactions is complex and involves a variety of biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to improve learning ability, enhance memory, and increase dendritic branches in rats .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to increase acetylcholine content and acetylcholinesterase activity in rats .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. Its effects on localization or accumulation are still being studied .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clitorin can be extracted from the leaves of Carica papaya and Clitoria ternatea. The extraction process typically involves using solvents such as methanol, ethanol, or water to obtain the flavonoid-rich extract . The extract is then subjected to chromatographic techniques to isolate and purify this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources. The leaves of Carica papaya or Clitoria ternatea are collected and processed to obtain the crude extract. The extract is then purified using advanced chromatographic methods to yield high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Clitorin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound often use halogenating agents or nucleophiles to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced biological activities or improved stability .

Comparison with Similar Compounds

Clitorin is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:

This compound’s unique combination of antioxidant, anti-inflammatory, and lipid-regulating properties makes it a promising candidate for various therapeutic and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Clitorin involves the conversion of 2,4-dihydroxybenzoic acid to 2,4,6-trihydroxybenzoic acid, followed by the coupling of the latter with 3,4-dihydroxybenzaldehyde to form Clitorin.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "3,4-dihydroxybenzaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxybenzoic acid in sodium hydroxide solution and heat the mixture to 80-90°C for 2 hours to obtain 2,4,6-trihydroxybenzoic acid.", "Step 2: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 3: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 2,4,6-trihydroxybenzoic acid.", "Step 4: Dissolve 2,4,6-trihydroxybenzoic acid and 3,4-dihydroxybenzaldehyde in ethanol and add a catalytic amount of hydrochloric acid.", "Step 5: Heat the mixture to reflux for 4-6 hours and then cool to room temperature.", "Step 6: Filter the precipitated Clitorin and wash with ethanol and water.", "Step 7: Dry the product under vacuum to obtain pure Clitorin." ] }

CAS No.

55804-74-5

Molecular Formula

C33H40O19

Molecular Weight

740.7 g/mol

IUPAC Name

3-[(3S,4R,5R,6S)-4,5-dihydroxy-3-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2S,3S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(47-10)46-9-17-21(39)25(43)30(52-32-27(45)24(42)20(38)11(2)48-32)33(50-17)51-29-22(40)18-15(36)7-14(35)8-16(18)49-28(29)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17-,19-,20-,21-,23?,24+,25+,26-,27-,30-,31-,32?,33?/m0/s1

InChI Key

WRXVPTMENPZUIZ-NUKPRWIMSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H](C(O1)O[C@H]2[C@@H]([C@H]([C@@H](OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO[C@@H]6[C@H](C([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Clitorin;  Kaempferol 3-O-(2'',6''-di-O-rhamnopyranosyl)glucopyranoside; 

Origin of Product

United States

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